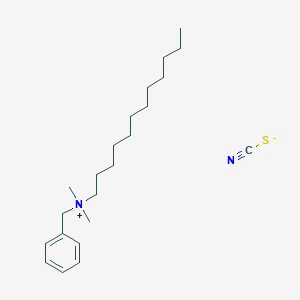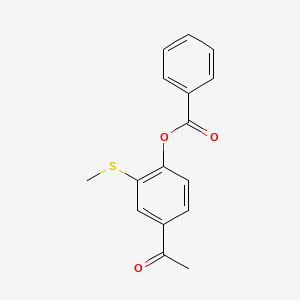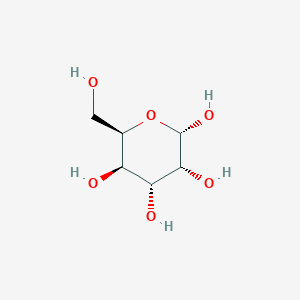
alpha-D-gulopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-gulopyranose: is a six-carbon sugar (hexose) that exists in a cyclic form known as a pyranose. It is an epimer of glucose, differing in the configuration around one specific carbon atom. This compound is significant in various biochemical processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-gulopyranose can be synthesized through the epimerization of D-glucose. This process involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. The reaction typically occurs in an aqueous solution with the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose. Enzymes such as epimerases are used to catalyze the conversion, ensuring high yield and specificity. The process is optimized for large-scale production to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Produces gulonic acid.
Reduction: Yields gulitol (a sugar alcohol).
Substitution: Forms various esters and ethers depending on the substituent introduced.
Applications De Recherche Scientifique
Alpha-D-gulopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: Investigated for its potential role in developing therapeutic agents for metabolic disorders.
Mécanisme D'action
The mechanism by which alpha-D-gulopyranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for metabolism. The molecular targets include enzymes such as epimerases and oxidoreductases, which catalyze its conversion into other biologically active compounds .
Comparaison Avec Des Composés Similaires
Alpha-D-glucopyranose: An epimer of alpha-D-gulopyranose, differing in the configuration around the C-4 carbon atom.
Alpha-D-mannopyranose: Another epimer, differing in the configuration around the C-2 carbon atom.
Alpha-D-galactopyranose: Differs in the configuration around the C-4 carbon atom, similar to alpha-D-glucopyranose.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with enzymes. This distinct configuration makes it valuable for studying enzyme specificity and carbohydrate metabolism .
Propriétés
Numéro CAS |
7282-78-2 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
Clé InChI |
WQZGKKKJIJFFOK-RXRWUWDJSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


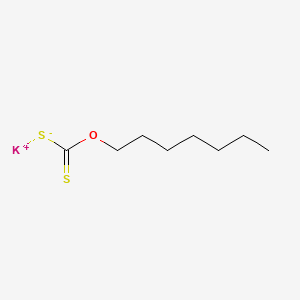
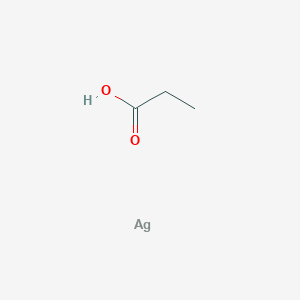

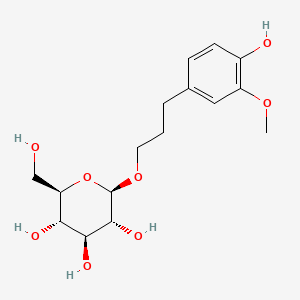
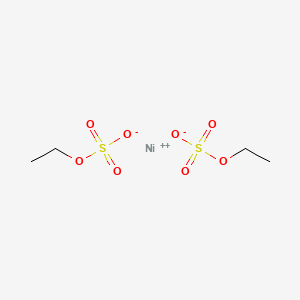
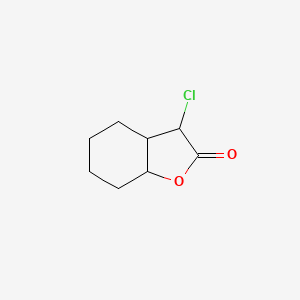
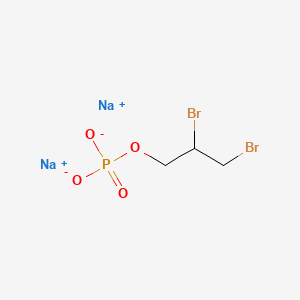

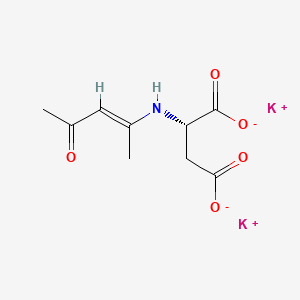
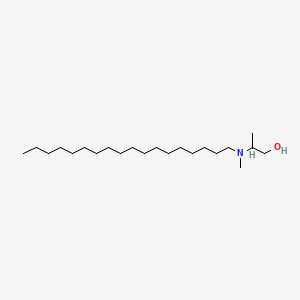

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
